molecular formula C12H13NOS B14222749 2,3,4,4a-Tetrahydro-5lambda~4~-phenothiazin-5(1H)-one CAS No. 823802-03-5

2,3,4,4a-Tetrahydro-5lambda~4~-phenothiazin-5(1H)-one

Cat. No.: B14222749
CAS No.: 823802-03-5
M. Wt: 219.30 g/mol
InChI Key: NTCWUNDSSGTKTC-UHFFFAOYSA-N
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Description

2,3,4,4a-Tetrahydro-5lambda~4~-phenothiazin-5(1H)-one is a heterocyclic compound that belongs to the phenothiazine family. Phenothiazines are known for their diverse range of biological activities and applications in various fields, including medicine and agriculture.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,4a-Tetrahydro-5lambda~4~-phenothiazin-5(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a substituted aniline with sulfur and a carbonyl compound under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2,3,4,4a-Tetrahydro-5lambda~4~-phenothiazin-5(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the phenothiazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2,3,4,4a-Tetrahydro-5lambda~4~-phenothiazin-5(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including its use as an antipsychotic or antidepressant agent.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3,4,4a-Tetrahydro-5lambda~4~-phenothiazin-5(1H)-one involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the compound’s structure.

Comparison with Similar Compounds

Similar Compounds

    Phenothiazine: The parent compound of the phenothiazine family, known for its antipsychotic properties.

    Chlorpromazine: A well-known antipsychotic drug derived from phenothiazine.

    Promethazine: An antihistamine and antiemetic agent also derived from phenothiazine.

Uniqueness

2,3,4,4a-Tetrahydro-5lambda~4~-phenothiazin-5(1H)-one is unique due to its specific structure, which may confer distinct biological activities and chemical reactivity compared to other phenothiazine derivatives. Its tetrahydro structure may also influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.

Properties

CAS No.

823802-03-5

Molecular Formula

C12H13NOS

Molecular Weight

219.30 g/mol

IUPAC Name

2,3,4,4a-tetrahydro-1H-phenothiazine 5-oxide

InChI

InChI=1S/C12H13NOS/c14-15-11-7-3-1-5-9(11)13-10-6-2-4-8-12(10)15/h1,3,5,7,12H,2,4,6,8H2

InChI Key

NTCWUNDSSGTKTC-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NC3=CC=CC=C3S(=O)C2C1

Origin of Product

United States

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